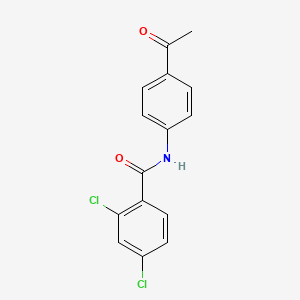

N-(4-acetylphenyl)-2,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two chlorine atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-acetylphenylamine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(4-acetylphenyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products such as N-(4-acetylphenyl)-2,4-diaminobenzamide or N-(4-acetylphenyl)-2,4-dithiobenzamide can be formed.

Oxidation and Reduction Reactions: Oxidation of the acetyl group yields N-(4-carboxyphenyl)-2,4-dichlorobenzamide, while reduction yields N-(4-hydroxyphenyl)-2,4-dichlorobenzamide.

Hydrolysis: Hydrolysis of the amide bond produces 4-acetylphenylamine and 2,4-dichlorobenzoic acid.

科学的研究の応用

Synthesis of N-(4-acetylphenyl)-2,4-dichlorobenzamide

The compound is synthesized through a reaction involving 2,4-dichlorobenzoyl chloride and 4-aminoacetophenone in an inert environment. The process typically employs potassium thiocyanate to facilitate the formation of the desired product, which is characterized using spectroscopic methods such as FT-IR and NMR .

Biological Activities

This compound has been evaluated for various biological activities, particularly as an enzyme inhibitor. Key findings include:

- Urease Inhibition : The compound exhibits significant urease inhibition, which is crucial for treating conditions like urease-associated infections .

- Cholinesterase Inhibition : It shows potent inhibitory effects against acetylcholinesterase and butyrylcholinesterase, with binding energies indicating strong interactions with these enzymes. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : The compound has demonstrated free radical scavenging capabilities, indicating its potential as an antioxidant agent .

Enzyme Inhibition Studies

- Cholinesterase Inhibition :

- Urease Inhibition :

Antioxidant Studies

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that this compound possesses significant antioxidant properties, comparable to established antioxidants like Vitamin C. This suggests its potential use in formulations aimed at combating oxidative stress .

Potential Therapeutic Applications

Given its multifaceted biological activities, this compound holds promise in several therapeutic areas:

- Neurological Disorders : Its cholinesterase inhibitory activity positions it as a candidate for developing treatments for Alzheimer's disease.

- Infectious Diseases : The urease inhibition suggests potential applications in treating infections caused by urease-producing pathogens.

- Antioxidant Formulations : Its ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements or pharmaceutical formulations aimed at reducing oxidative damage.

作用機序

The mechanism of action of N-(4-acetylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways, reducing inflammation and associated symptoms.

類似化合物との比較

N-(4-acetylphenyl)-2,4-dichlorobenzamide can be compared with other similar compounds, such as:

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a benzamide group. It exhibits different chemical reactivity and biological activities.

N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: This compound has a methoxy group instead of a second chlorine atom. It may have different pharmacological properties and applications.

4-acetylphenyl cyanate: This compound contains a cyanate group instead of a benzamide group. It is used in different chemical reactions and has distinct applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and dichloro groups, which confer unique chemical and biological properties.

生物活性

N-(4-acetylphenyl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group attached to a dichlorobenzene moiety and an acetylphenyl group. The synthesis typically involves the reaction of 4-acetylaminobenzoic acid derivatives with dichloroacetyl chloride or similar reagents under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through the inhibition of enzymes critical for bacterial cell wall synthesis. For instance, studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmitter regulation in both humans and pathogens .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It appears to modulate inflammatory pathways, reducing symptoms associated with inflammatory diseases. This effect is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Cancer Research

This compound has also been investigated for its potential as an anti-cancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as prostate adenocarcinoma (PC-3). The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes like AChE and BChE, leading to increased levels of acetylcholine, which can disrupt normal cellular signaling in pathogens .

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby mitigating inflammation-related symptoms.

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of this compound on various enzymes. The results showed approximately 85% inhibition against AChE and BChE, while showing lower inhibition rates against urease and alpha-amylase (73.8% and 57.9%, respectively) .

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase (AChE) | 85% |

| Butyrylcholinesterase (BChE) | 85% |

| Urease | 73.8% |

| Alpha-Amylase | 57.9% |

Study 2: Anticancer Activity

In a study focusing on prostate cancer cell lines (PC-3), this compound exhibited significant antiproliferative activity with an IC50 value indicating effective growth inhibition at low concentrations .

特性

IUPAC Name |

N-(4-acetylphenyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPRJCDIRWOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。